molecular formula C16H16N2O4S2 B2362444 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine CAS No. 333435-88-4

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine

Cat. No.: B2362444
CAS No.: 333435-88-4
M. Wt: 364.43
InChI Key: OBPMLWLFNCVJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine and its derivatives have shown promising results in anticancer research. For example, certain thiazolidine derivatives have been identified for their potential in inhibiting topoisomerase-I enzyme, which is significant in cancer treatment (Kumar & Sharma, 2022). Another study highlighted the antiproliferative activity of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against various human cancer cell lines, emphasizing the role of the nitro group on thiazolidinone moiety in these activities (Chandrappa et al., 2008).

Antibacterial Activity

Thiazolidine derivatives, including those with nitrophenyl groups, have demonstrated effectiveness in antibacterial applications. For instance, certain thiazolidin-4-one derivatives showcased strong potency against Pseudomonas aeruginosa, with studies highlighting the significance of electron-withdrawing groups like NO2 in enhancing antibacterial activity (Kerru et al., 2020).

Antioxidant and Antitumor Evaluation

Research into thiazolidine and thiazolidinone derivatives has also explored their antioxidant and antitumor properties. Some of these compounds have shown promising results in antitumor evaluations, indicating their potential in this field (Gouda & Abu‐Hashem, 2011).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of various thiazolidine derivatives, including those with sulfonyl pharmacophores. These works contribute to understanding the structural and chemical properties of these compounds, which is crucial for their application in different fields of research (Abood et al., 2016).

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-12-3-2-4-15(11-12)24(21,22)17-9-10-23-16(17)13-5-7-14(8-6-13)18(19)20/h2-8,11,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPMLWLFNCVJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.